molecular formula C16H14O2 B5649288 6-ethoxy-3-methyl-1H-phenalen-1-one

6-ethoxy-3-methyl-1H-phenalen-1-one

Cat. No. B5649288
M. Wt: 238.28 g/mol
InChI Key: MKNDSAMBNFQTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenalenone derivatives, including structures similar to 6-ethoxy-3-methyl-1H-phenalen-1-one, often involves multi-step chemical processes. For instance, Sugihara et al. (1982) described the synthesis of a bridged phenalenone incorporated into the bicyclo[3.2.2]nonane skeleton, which showcases the complex synthetic routes required for such compounds. Similarly, Nanclares et al. (2008) discussed the synthesis of 4-Methoxy-1H-phenalen-1-one, a related compound, starting from 2-methoxynaphthalene, indicating the adaptability of synthetic strategies for phenalenone derivatives (Sugihara et al., 1982); (Nanclares et al., 2008).

Molecular Structure Analysis

The molecular structure of phenalenone derivatives is crucial for their chemical behavior and biological activity. Peng et al. (2015) synthesized a compound with structural similarities to 6-ethoxy-3-methyl-1H-phenalen-1-one and analyzed its crystal structure, highlighting the importance of molecular geometry in understanding the properties of such compounds (Peng et al., 2015).

Chemical Reactions and Properties

Phenalenone compounds engage in various chemical reactions, reflecting their versatile chemical properties. Hünig et al. (1970) explored the reactivity of the 1-ethoxyphenalenium ion, demonstrating the ambident nature of phenalenone ions and their derivatives, which is relevant for understanding the chemical behavior of 6-ethoxy-3-methyl-1H-phenalen-1-one (Hünig & Wolff, 1970).

Physical Properties Analysis

The physical properties of phenalenone derivatives, such as solubility, melting points, and photophysical properties, are influenced by their molecular structure. For example, the phosphorescence of 1H-phenalen-1-one under specific conditions has been investigated, shedding light on the photophysical properties of phenalenone compounds, which may also apply to 6-ethoxy-3-methyl-1H-phenalen-1-one (Flors & Nonell, 2001).

Scientific Research Applications

  • Fluorescent Switches : 6-ethoxy-3-methyl-1H-phenalen-1-one has been used in the development of new fluorescent switches. These switches combine photochromic components with the compound as a fluorophore. Two methods were used to develop these switches: covalent binding to a photochromic diarylethene molecule and blending with 2,3-diarylcyclopent-2-en-1-ones. The spectral properties and fluorescence quenching mechanisms of these switches have been investigated (Lonshakov et al., 2013).

  • Synthesis of Related Compounds : Another study focused on synthesizing 10-Aryl-10H-naphtho[1,8a,8-fg]indazol-7-ones using 3-Hydroxy-2-[1-(arylhydrazono)ethyl]-1H-phenalen-1-ones, derived from 2-acetyl-3-hydroxy-1H-phenalen-1-one and arylhydrazines. This process highlights the chemical versatility and potential applications of 6-ethoxy-3-methyl-1H-phenalen-1-one related compounds in synthetic chemistry (Stadlbauer & Hojas, 2003).

  • Natural Product Synthesis : The compound has also been synthesized as a subunit found in some Musa phytoalexins and related natural products from the Haemodoraceae, demonstrating its relevance in mimicking or studying natural product chemistry (Nanclares et al., 2008).

  • Phosphorescence Studies : Research on the phosphorescence of 1H-phenalen-1-one, a structurally similar compound, shows the potential for studying the photophysical properties of 6-ethoxy-3-methyl-1H-phenalen-1-one. The study revealed the effects of heavy atom and low temperature on the phosphorescence spectrum (Flors & Nonell, 2001).

  • Activity Against Fungal Pathogens : Phenalenone-type compounds, which include structures related to 6-ethoxy-3-methyl-1H-phenalen-1-one, were isolated from Musa acuminata and shown to have activity against the fungal pathogen Mycosphaerella fijiensis. This implies potential applications in agricultural or antifungal research (Otálvaro et al., 2007).

properties

IUPAC Name

6-ethoxy-3-methylphenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-18-15-8-7-11-10(2)9-14(17)12-5-4-6-13(15)16(11)12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNDSAMBNFQTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=C3C2=C(C=C1)C(=CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-3-methyl-1H-phenalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-3-methyl-1H-phenalen-1-one
Reactant of Route 2
6-ethoxy-3-methyl-1H-phenalen-1-one
Reactant of Route 3
6-ethoxy-3-methyl-1H-phenalen-1-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-3-methyl-1H-phenalen-1-one
Reactant of Route 5
Reactant of Route 5
6-ethoxy-3-methyl-1H-phenalen-1-one
Reactant of Route 6
6-ethoxy-3-methyl-1H-phenalen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.